molecular formula C8H13NO B3369934 3-(Cyclopentyloxy)propanenitrile CAS No. 2694-18-0

3-(Cyclopentyloxy)propanenitrile

Cat. No.: B3369934
CAS No.: 2694-18-0
M. Wt: 139.19 g/mol
InChI Key: BYHHCEHOVIMCTI-UHFFFAOYSA-N
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Description

Overview of Nitrile and Ether Functional Groups in Organic Synthesis

Organic synthesis heavily relies on the predictable reactivity of functional groups. The ether and nitrile groups are two such functionalities that play crucial roles in the construction of complex molecules.

Ethers: An ether is a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.orgnumberanalytics.com This functional group is generally noted for its relative lack of reactivity, which makes ethers excellent solvents in many chemical reactions. numberanalytics.comchemistrytalk.org However, they are not entirely inert and participate in specific reactions. The Williamson ether synthesis, for instance, is a common and important method for preparing ethers. chemistrytalk.org Ethers are prevalent in biochemistry, forming key linkages in molecules like carbohydrates and lignin. wikipedia.org In medicinal chemistry, the ether linkage is used to modify the properties of drug molecules, such as improving metabolic stability and enhancing the ability to cross biological membranes. numberanalytics.com

Nitriles: A nitrile is an organic compound that contains a cyano (-C≡N) functional group, which consists of a carbon atom triple-bonded to a nitrogen atom. wikipedia.orgfiveable.me This group is highly versatile in organic synthesis. numberanalytics.com The carbon-nitrogen triple bond provides a reactive site for various transformations. ebsco.com Nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or react with Grignard reagents to yield ketones after hydrolysis. fiveable.me This versatility makes them valuable intermediates for synthesizing a wide range of nitrogen-containing compounds and other functional groups. fiveable.menumberanalytics.com The nitrile group can also act as a directing group in C-H bond functionalization reactions and participate in cycloadditions, enabling the synthesis of important carbo- and heterocycles. nih.gov

Table 1: Comparison of Ether and Nitrile Functional Groups

FeatureEther Functional GroupNitrile Functional Group
General StructureR-O-R'R-C≡N
Key Atom(s)OxygenCarbon-Nitrogen Triple Bond
ReactivityGenerally low, stable. chemistrytalk.orgHigh, versatile. fiveable.meebsco.com
Common ReactionsWilliamson Ether Synthesis (for formation). chemistrytalk.orgHydrolysis, reduction, addition reactions. fiveable.me
Primary Use in SynthesisSolvents, stable linkages. numberanalytics.comIntermediate for amines, carboxylic acids, ketones. numberanalytics.com

Significance of 3-(Cyclopentyloxy)propanenitrile as a Core Chemical Structure

This compound is an organic molecule that incorporates both an ether linkage (the cyclopentyloxy group) and a nitrile functional group. Its structure suggests its role as a useful intermediate or building block in organic synthesis. The presence of two distinct functional groups allows for a range of potential chemical modifications.

The nitrile group can be transformed into an amine, a carboxylic acid, or other functionalities, while the cyclopentyloxy group offers structural bulk and influences the molecule's polarity and solubility. While specific research on this compound is not extensively documented in publicly available literature, its value can be inferred from the study of similar compounds. For instance, the related molecule (3R)-3-cyclopentyl-3-hydroxy-propanenitrile is recognized as a building block for creating more complex organic molecules and serves as an intermediate in the production of fine chemicals and pharmaceuticals. evitachem.com This suggests a similar potential for this compound as a precursor in various synthetic pathways. The compound is available from chemical suppliers as a research chemical. moldb.comfluorochem.co.uk

Table 2: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H13NO moldb.com
Molecular Weight139.19 g/mol moldb.com
CAS Number2694-18-0 moldb.comfluorochem.co.uk
PurityTypically ≥98% moldb.comcymitquimica.com

Academic Research Landscape of Propanenitrile Derivatives

The academic and industrial interest in propanenitrile derivatives is broad, owing to their diverse applications. ontosight.aiwikipedia.org Research has explored their use in various fields, from materials science to pharmaceuticals.

Propanenitrile derivatives are utilized as surfactants in detergents and personal care products due to their ability to reduce surface tension. ontosight.ai Their chemical structure, often containing both hydrophilic and hydrophobic regions, makes them effective emulsifiers. ontosight.ai

In medicinal chemistry and agrochemistry, these compounds serve as crucial intermediates. The reactivity of the nitrile group allows for its conversion into various other functional groups, making them key components in the synthesis of complex bioactive molecules. numberanalytics.comevitachem.com Research has also been conducted on the biological activities of nitrile-containing compounds themselves, with some derivatives showing antimicrobial properties. nih.gov Studies have investigated the synthesis of novel derivatives and their potential as anticancer agents through computational methods. nih.gov

The versatility of propanenitrile derivatives ensures that they remain an active area of research, with ongoing studies focusing on the development of new synthetic methods and the exploration of their potential in creating novel materials and therapeutic agents. ontosight.airesearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyloxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHHCEHOVIMCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopentyloxy Propanenitrile

Design and Selection of Precursors for Ether and Nitrile Formation

The construction of 3-(cyclopentyloxy)propanenitrile necessitates the careful selection of starting materials that will form the cyclopentyl ether and the propanenitrile moieties. Two principal retrosynthetic disconnections can be envisioned, leading to two main synthetic strategies: the Williamson ether synthesis and the Michael addition.

For the Williamson ether synthesis , the precursors would be a cyclopentyl alcohol derivative and a propanenitrile derivative bearing a leaving group. The most common precursors for this route are:

Cyclopentanol (B49286): This alcohol can be deprotonated to form the nucleophilic cyclopentoxide.

3-Halopropanenitrile: A compound such as 3-chloropropanenitrile serves as the electrophile, with the halogen atom acting as a good leaving group. wikipedia.orgnih.gov

For the Michael addition pathway, the precursors are:

Cyclopentanol: Acting as the nucleophile that adds to an activated alkene.

Acrylonitrile (B1666552): This α,β-unsaturated nitrile is the electrophilic Michael acceptor.

The choice between these routes may depend on factors such as the availability and cost of the precursors, reaction conditions, and desired purity of the final product.

Direct Synthetic Routes

Two primary direct synthetic routes for the formation of this compound are the alkylation of cyclopentanol to form the ether linkage and the introduction of the nitrile functionality.

Alkylation Reactions for Cyclopentyloxy Ether Formation

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, and it represents a primary route for the formation of the cyclopentyloxy group in the target molecule. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In this case, cyclopentanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium cyclopentoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of 3-chloropropanenitrile, displacing the chloride ion and forming the desired ether linkage. The reaction proceeds via an SN2 mechanism, which is favored for primary alkyl halides like 3-chloropropanenitrile.

Precursor 1 Precursor 2 Base Solvent Product
Cyclopentanol3-ChloropropanenitrileSodium Hydride (NaH)Tetrahydrofuran (THF)This compound

Nitrile Introduction Strategies

The introduction of the propanenitrile moiety can be achieved through a conjugate addition reaction, specifically the Michael addition. In this approach, cyclopentanol adds across the carbon-carbon double bond of acrylonitrile. This reaction is typically catalyzed by a base, which activates the alcohol to become a more potent nucleophile.

The base abstracts the proton from the hydroxyl group of cyclopentanol, forming a cyclopentoxide ion. This nucleophile then attacks the β-carbon of acrylonitrile, leading to the formation of an enolate intermediate, which is subsequently protonated to yield this compound.

Precursor 1 Precursor 2 Catalyst (Base) Product
CyclopentanolAcrylonitrileSodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)This compound

Catalytic Approaches in Synthesis

Catalysis can play a significant role in enhancing the efficiency and selectivity of the synthesis of this compound. Both homogeneous and heterogeneous catalysts can be employed for the key bond-forming steps.

Homogeneous Catalysis for C-O Bond Formation

In the context of the Williamson ether synthesis, phase-transfer catalysts can be considered a form of homogeneous catalysis. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide by transporting the alkoxide ion into the organic phase. This can lead to milder reaction conditions and improved yields.

For the Michael addition, a soluble base catalyst is essential for the reaction to proceed at a reasonable rate. The choice of base and solvent can influence the reaction equilibrium and minimize side reactions.

Heterogeneous Catalysis for Nitrile Functionalization

While direct examples for this compound are not prevalent, the principles of heterogeneous catalysis can be applied to nitrile synthesis in general. For instance, the ammoxidation of alcohols to form nitriles is a well-established industrial process that utilizes heterogeneous catalysts. Although not a direct route to the target molecule, it highlights the potential for solid catalysts in nitrile synthesis.

In the context of the Michael addition of cyclopentanol to acrylonitrile, a solid base catalyst could potentially be used. This would offer the advantage of easier separation of the catalyst from the reaction mixture, simplifying the purification process.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The efficient synthesis of this compound on a laboratory scale hinges on the optimization of the reaction conditions and careful consideration of its scalability. The primary route for its preparation is the cyanoethylation of cyclopentanol, a Michael addition reaction that, while well-established, presents several parameters that can be fine-tuned to maximize yield and purity while minimizing side reactions and simplifying purification.

A crucial aspect of optimizing this synthesis is the selection of an appropriate catalyst. The reaction is typically base-catalyzed, but the nature and strength of the base can significantly influence the reaction's outcome. Strong bases, while effective in promoting the addition, can also catalyze the polymerization of acrylonitrile, a common side reaction that reduces the yield of the desired product and complicates its isolation. The influence of the catalyst and solvent system on the course of cyanoethylation reactions has been a subject of study. creighton.edu For instance, investigations into the cyanoethylation of other alcohols have highlighted the importance of matching the catalyst to the solvent to control product distribution. creighton.edu

Process optimization often involves a systematic study of various reaction parameters. These can be methodically evaluated to identify the optimal conditions for the formation of this compound. Key variables include the molar ratio of reactants, reaction temperature, and reaction time. An excess of acrylonitrile may be employed to drive the reaction towards completion, but this must be balanced against the increased potential for polymerization and the need to remove the excess reagent during workup. Temperature control is also vital; the reaction is often exothermic, and maintaining a consistent temperature can prevent runaway reactions and the formation of thermal byproducts.

For scaling up the synthesis from a few grams to a larger laboratory scale, several factors become more pronounced. Efficient mixing is critical to ensure a homogeneous reaction mixture, especially if a heterogeneous catalyst is used. Heat dissipation becomes a more significant challenge in larger reaction vessels, often requiring the use of cooling baths or jacketed reactors to maintain the optimal temperature.

Purification of the final product is another key consideration for scalability. Distillation under reduced pressure is a common method for isolating this compound. The success of this purification step is highly dependent on the boiling points of the product relative to any impurities. Therefore, optimizing the reaction to minimize byproducts with similar boiling points is a strategic advantage for achieving high purity on a larger scale. In some multi-step synthetic sequences involving related cyclopentyl propionitrile (B127096) derivatives, purification might involve steps like extraction, filtration, and concentration, followed by crystallization or pulping to isolate a solid product. google.com

The table below outlines key parameters that are typically investigated during the process optimization for the synthesis of this compound.

ParameterInvestigated Options/RangesRationale for Optimization
Catalyst Sodium methoxide, Potassium hydroxide, Tetrabutylammonium hydroxide, TriethylamineTo maximize the rate of cyanoethylation while minimizing the polymerization of acrylonitrile.
Solvent Toluene, Dioxane, Acetonitrile, or solvent-freeTo study the effect of the reaction medium on solubility, reaction rate, and selectivity. creighton.edu
Reactant Ratio (Acrylonitrile:Cyclopentanol) 1:1 to 1.5:1To shift the equilibrium towards the product without using a large excess of acrylonitrile that requires removal.
Temperature 25°C to 70°CTo find the optimal balance between reaction rate and the minimization of side reactions.
Reaction Time 2 to 24 hoursTo determine the minimum time required for the reaction to reach maximum conversion.

By systematically adjusting these parameters, a robust and scalable laboratory procedure for the synthesis of this compound can be developed, ensuring consistent yields and high purity of the final product.

Chemical Transformations and Reaction Mechanisms of 3 Cyclopentyloxy Propanenitrile

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of important chemical transformations.

Reduction Pathways to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, 3-(cyclopentyloxy)propan-1-amine. crescentchemical.comcookechem.com This transformation is a cornerstone of synthetic organic chemistry, providing a route to amines from alkyl halides or other precursors that can be converted to nitriles.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. jove.comdoubtnut.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon atom of the nitrile. jove.comdoubtnut.comyoutube.com This initial attack forms an imine anion intermediate. A second hydride ion then attacks the imine anion, leading to a dianion. jove.com Subsequent protonation of the dianion, typically by the addition of water in a workup step, yields the final primary amine. jove.comyoutube.com

Catalytic hydrogenation is another effective method for the reduction of nitriles. libretexts.orgyoutube.com This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel. libretexts.org The reaction is generally carried out at elevated temperature and pressure. libretexts.org

A summary of common reducing agents for the conversion of nitriles to primary amines is presented in the table below.

Reagent Conditions Product
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF 2. H₂O or H₃O⁺ workupPrimary Amine
Catalytic Hydrogenation (H₂)Metal catalyst (Pd, Pt, Ni), heat, pressurePrimary Amine
Borane-Tetrahydrofuran (BH₃-THF)THF, followed by aqueous workupPrimary Amine

This table summarizes common reagents and conditions for the reduction of nitriles to primary amines.

Hydrolysis Mechanisms to Carboxylic Acid Derivatives

The nitrile group of 3-(cyclopentyloxy)propanenitrile can be hydrolyzed to a carboxylic acid, 3-(cyclopentyloxy)propanoic acid, under either acidic or basic conditions. jove.comlibretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, 3-(cyclopentyloxy)propanamide. jove.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and heat, the nitrile is first protonated. jove.comlibretexts.orgnumberanalytics.com This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. libretexts.org A series of proton transfers and tautomerization leads to the formation of an amide intermediate. libretexts.orgchemistrysteps.com Further heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.comchemguide.co.uk

Base-Catalyzed Hydrolysis: Under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous solution with heating, the hydroxide ion acts as a nucleophile and directly attacks the nitrile carbon. libretexts.orgchemistrysteps.comnumberanalytics.com Protonation of the resulting anion by water forms an imidic acid, which then tautomerizes to an amide. libretexts.orgchemistrysteps.com The amide is then further hydrolyzed by the base to yield a carboxylate salt. Acidification of the reaction mixture in a separate workup step is necessary to obtain the free carboxylic acid. chemguide.co.uk

Condition Initial Product Final Product (after workup)
Acidic (e.g., H₂SO₄, H₂O, heat)3-(Cyclopentyloxy)propanoic acid and ammonium salt3-(Cyclopentyloxy)propanoic acid
Basic (e.g., NaOH, H₂O, heat)Sodium 3-(cyclopentyloxy)propanoate and ammonia3-(Cyclopentyloxy)propanoic acid

This table outlines the products of nitrile hydrolysis under acidic and basic conditions.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel Type)

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile to form imine anions. libretexts.org Subsequent hydrolysis of these intermediates leads to the formation of ketones. libretexts.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base. sigmaaldrich.comwikipedia.org While the classic Knoevenagel condensation involves carbonyl compounds, analogous reactions with nitriles are possible. For this compound, the α-protons to the nitrile group are not sufficiently acidic for deprotonation under typical Knoevenagel conditions. However, the nitrile group itself can participate in reactions with strong nucleophiles generated from active methylene (B1212753) compounds.

Transformations Involving the Cyclopentyloxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.

Cleavage Reactions and Mechanistic Studies

Ether cleavage typically requires strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (I⁻ or Br⁻) on one of the adjacent carbon atoms. In the case of this compound, this would lead to the formation of cyclopentyl halide and 3-hydroxypropanenitrile. The specific products would depend on whether the reaction follows an Sₙ1 or Sₙ2 pathway, which is influenced by the structure of the ether and the reaction conditions.

Functionalization of the Cyclopentyl Ring

Direct functionalization of the cyclopentyl ring in this compound is challenging due to the unactivated nature of the C-H bonds. Such transformations would typically require radical-based reactions, which can lack selectivity and are often difficult to control. For instance, free-radical halogenation could introduce a halogen atom onto the cyclopentyl ring, but would likely result in a mixture of products. More specific functionalization would generally be achieved by starting with a pre-functionalized cyclopentanol (B49286) before the synthesis of the ether linkage.

In-depth Mechanistic Analysis of this compound Derivatization Eludes Public Scientific Domain

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical transformations and reaction mechanisms of this compound. Despite its cataloging by some chemical suppliers, detailed mechanistic investigations, including kinetic studies and the characterization of reaction intermediates for its derivatization, are not present in the public domain.

While the structural components of this compound—a cyclopentyl ether and a propanenitrile moiety—suggest potential reactivity based on the known chemistry of ethers and nitriles, specific experimental data on this particular compound is conspicuously absent. General reactions for nitriles, such as hydrolysis to carboxylic acids or reduction to amines, provide a theoretical framework for its potential transformations. For instance, the hydrolysis of a simple nitrile like propanenitrile proceeds through a propanamide intermediate to ultimately form propanoic acid and ammonia. doubtnut.com However, the influence of the cyclopentyloxy group on the reaction rates and pathways of the nitrile function in this specific molecule remains uninvestigated in accessible literature.

The lack of published research prevents a detailed discussion under the requested headings of kinetic studies and intermediate characterization. Kinetic studies, which would provide quantitative data on reaction rates, activation energies, and the influence of catalysts or reaction conditions, are fundamental to understanding and optimizing chemical processes. Similarly, the characterization of transient intermediates is crucial for elucidating the step-by-step pathway of a chemical transformation. Without such studies, any description of the reaction mechanisms of this compound would be purely speculative and fall short of the required scientific rigor.

Basic information available from chemical vendors is limited to properties such as molecular weight and purity. cymitquimica.com Some sources indicate that the product has been discontinued, which may contribute to the scarcity of associated research data. cymitquimica.com

Role of 3 Cyclopentyloxy Propanenitrile As a Synthetic Intermediate and Building Block

Construction of Complex Organic Molecules

The inherent functionalities of 3-(Cyclopentyloxy)propanenitrile make it an adept participant in the synthesis of complex organic structures. The robust ether linkage provides a stable scaffold, while the nitrile group offers a gateway to a variety of chemical transformations.

Building Blocks for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. mdpi.com The nitrile group in this compound is a key functional handle for the construction of nitrogen-containing heterocycles. For instance, propanenitrile derivatives can undergo reactions to form diverse heterocyclic systems. mdpi.com

One common strategy involves the participation of the nitrile group in cyclization reactions. For example, in analogous systems, nitriles are crucial reactants in the formation of pyrimidine-based structures, such as the pyrano[2,3-d]pyrimidine core, which is of significant biological interest. nih.gov These syntheses often proceed through multicomponent reactions where a nitrile-containing compound, an aldehyde, and a 1,3-dicarbonyl compound are combined to build the heterocyclic framework. nih.gov The cyclopentyloxy moiety of this compound would be carried through these synthetic steps, ultimately adorning the final heterocyclic product.

Furthermore, the Michael addition of nitrile-containing compounds to unsaturated systems is a powerful method for generating precursors to heterocycles. For example, the reaction of 3-oxo-3-phenylpropanenitrile with enynones produces polyfunctional δ-diketones, which can then be cyclized with reagents like hydrazine (B178648) to form 1,2-diazepines. mdpi.com This demonstrates a clear pathway where the nitrile functionality of a molecule like this compound can be leveraged to create complex heterocyclic systems.

Precursors for Polyfunctionalized Organic Compounds

The term "polyfunctionalized" refers to organic molecules bearing multiple functional groups. The structure of this compound inherently contains two key functional groups: an ether and a nitrile. The nitrile group is particularly versatile and can be transformed into a variety of other functionalities, thereby generating polyfunctional molecules.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. Each of these transformations introduces a new functional group into the molecule, alongside the existing cyclopentyloxy ether. This allows for the creation of a diverse range of polyfunctionalized intermediates that can be used in further synthetic steps.

For instance, the reduction of the nitrile to an amine would yield 3-(cyclopentyloxy)propan-1-amine. This resulting amino ether is a bifunctional molecule that can participate in a host of subsequent reactions, such as amide bond formation or the construction of more complex nitrogen-containing structures.

Integration into Multi-Step Synthetic Sequences

Modern organic synthesis, particularly in the pharmaceutical industry, relies on the efficient and strategic assembly of complex molecules through multi-step sequences. scispace.comsyrris.jp Building blocks like this compound are designed to be seamlessly integrated into these lengthy synthetic routes. flinders.edu.au

The value of a building block is often determined by its ability to introduce a specific structural motif into a target molecule. The cyclopentyloxy group is a feature found in a number of pharmacologically active compounds. A notable example is the experimental drug Pyrromilast, which is being investigated for the treatment of chronic obstructive pulmonary disease and contains a 3-cyclopentyloxy-4-methoxyphenyl group. researchgate.net The synthesis of such molecules requires intermediates that can deliver the cyclopentyloxy fragment.

In a typical multi-step synthesis, this compound could be utilized in the early stages to install the cyclopentyloxypropane unit. The nitrile group would then be carried through several reaction steps before being transformed at a later stage into a key functionality required for the final structure. The use of continuous flow chemistry, where reactants are pumped through a series of reactors, has become an increasingly important strategy in multi-step synthesis to improve efficiency and safety. syrris.jpflinders.edu.aunih.gov The physical properties of intermediates like this compound, such as its boiling point and solubility, are important considerations for its application in such automated systems.

Table 1: Illustrative Multi-Step Synthetic Application This table provides a hypothetical sequence to illustrate the integration of a building block like this compound.

Step Reaction Type Intermediate/Product Purpose of this compound
1 Alkylation This compound Introduction of the core cyclopentyloxypropane scaffold.
2 Nitrile Reduction 3-(Cyclopentyloxy)propan-1-amine Conversion of the nitrile to a primary amine for further elaboration.
3 Amide Coupling N-Acyl-3-(cyclopentyloxy)propan-1-amine Formation of a key amide linkage present in the target molecule.
4 Cyclization Final Complex Molecule The amine or a derivative participates in a ring-forming reaction.

Derivatization for Advanced Chemical Research Compounds

The ability to easily create derivatives of a molecule is crucial for chemical research, particularly in fields like medicinal chemistry for establishing structure-activity relationships. This compound can be readily derivatized to generate a library of related compounds for further investigation.

The primary sites for derivatization are the nitrile group and, under more forcing conditions, the ether linkage. As previously mentioned, the nitrile group can be converted into an amine, a carboxylic acid, or an amide. Each of these new functional groups can then serve as a handle for further reactions. For example, the amine derivative can be reacted with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to produce a diverse set of amides, sulfonamides, and ureas, respectively.

The ether linkage is generally stable, but cleavage to the corresponding alcohol (cyclopentanol) and 3-hydroxypropanenitrile could be achieved if necessary, using strong acid reagents. More subtly, the cyclopentyl ring itself could be functionalized in a derivative, for example by starting with a hydroxylated or otherwise substituted cyclopentanol (B49286) in the initial synthesis of the ether.

This ease of derivatization allows researchers to systematically modify the structure of the molecule and study the effects of these changes on its chemical or biological properties.

Table 2: Potential Derivatization Reactions of this compound

Functional Group Reagent(s) Product Functional Group
Nitrile H₂O, H⁺ or OH⁻ Carboxylic Acid
Nitrile LiAlH₄ or H₂, Catalyst Primary Amine
Nitrile H₂O₂, base Amide
Nitrile Organometallic reagents (e.g., Grignard) Ketone

Computational and Theoretical Studies on 3 Cyclopentyloxy Propanenitrile

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a flexible molecule like 3-(Cyclopentyloxy)propanenitrile and its influence on physical and chemical properties. These studies are crucial as the molecule's shape is not static; it exists as an ensemble of interconverting conformations.

Detailed Research Findings:

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the C-O-C ether linkage and the C-C bonds of the propanenitrile chain. The cyclopentyl group itself is not planar and exists in puckered conformations, typically an "envelope" or "twist" form, which rapidly interconvert.

Molecular mechanics (MM) methods are often employed for an initial, broad exploration of the conformational space. These methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped. This allows for the identification of low-energy, stable conformers.

Illustrative Data Table: Predicted Low-Energy Conformers

A typical output from a conformational search would identify several low-energy structures. The relative energies indicate their predicted population at equilibrium.

Conformer IDDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Predicted Population (%)
Conf-1 178.5° (anti)0.0065
Conf-2 65.2° (gauche)0.8520
Conf-3 -68.9° (gauche)0.9515
Note: This data is illustrative and represents the type of information that would be generated from a molecular mechanics calculation. Actual values would require specific computational studies.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is essential for predicting its chemical reactivity. nih.gov These methods solve approximations of the Schrödinger equation to determine properties like electron density, molecular orbital energies, and electrostatic potential.

Detailed Research Findings:

For this compound, reactivity predictions would focus on the two main functional groups: the ether oxygen and the nitrile group.

Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is a primary site for chemical reactions. DFT calculations can be used to compute reactivity indices that quantify its electrophilic and nucleophilic character. nih.gov The carbon atom of the nitrile is typically electrophilic, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a hydrogen bond acceptor.

Ether Oxygen: The oxygen atom in the cyclopentyloxy group has lone pairs of electrons, making it a potential nucleophilic site and a hydrogen bond acceptor.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these frontier orbitals indicates the likely sites of reaction. For this molecule, the HOMO would likely have significant contributions from the ether oxygen and the nitrile nitrogen, while the LUMO would be centered on the nitrile carbon.

Illustrative Data Table: Calculated Reactivity Indices

ParameterValue (Arbitrary Units)Interpretation
HOMO Energy -7.5 eVIndicates potential for electron donation
LUMO Energy +1.2 eVIndicates potential for electron acceptance
HOMO-LUMO Gap 8.7 eVRelates to chemical stability
Mulliken Charge on Nitrile C +0.15Electrophilic site
Mulliken Charge on Nitrile N -0.20Nucleophilic site
Mulliken Charge on Ether O -0.25Nucleophilic site
Note: This data is for illustrative purposes. Actual values would be derived from specific quantum chemical calculations, such as those using B3LYP/6-311++G(d,p) level of theory. nih.gov

Elucidation of Reaction Mechanisms via DFT and ab initio Methods

When this compound participates in a chemical reaction, DFT and ab initio methods can be used to map out the entire reaction pathway. mdpi.comresearchgate.net These calculations can identify transition states (the highest energy point along a reaction coordinate), reaction intermediates, and the associated activation energies, providing a detailed molecular-level understanding of the mechanism. mdpi.comresearchgate.net

Detailed Research Findings:

A common reaction involving nitriles is hydrolysis, which converts the nitrile into a carboxylic acid or an amide. A computational study of the hydrolysis of this compound would involve modeling the approach of a water molecule (or hydroxide (B78521) ion in base-catalyzed hydrolysis) to the electrophilic nitrile carbon.

Using DFT, researchers could:

Locate the Transition State (TS): Identify the high-energy structure corresponding to the bond-forming/bond-breaking process. For nitrile hydrolysis, this would involve the nucleophilic attack of oxygen from water onto the nitrile carbon.

Calculate Activation Energy (Ea): Determine the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Trace the Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. nih.gov

These methods can distinguish between different possible mechanisms, such as a concerted one-step process versus a stepwise mechanism involving a stable intermediate. mdpi.com

Investigation of Intermolecular Interactions and Binding Motifs

The non-covalent interactions between molecules of this compound, and between it and other molecules (like solvents or biological receptors), govern its macroscopic properties such as boiling point, solubility, and biological activity.

Detailed Research Findings:

The primary intermolecular forces at play for this compound would be:

Dipole-Dipole Interactions: The polar nitrile group (-C≡N) creates a significant molecular dipole moment. These dipoles will align in the liquid phase, leading to attractive intermolecular forces.

Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, the ether oxygen and the nitrile nitrogen can act as hydrogen bond acceptors from donor molecules (e.g., water, alcohols).

Computational methods like DFT can be used to calculate the binding energy between two or more molecules of this compound or with a solvent molecule. acs.org By analyzing the geometry of these molecular clusters, the preferred binding motifs can be identified. For example, calculations might show a preference for an anti-parallel alignment of the nitrile groups to maximize dipole-dipole attraction. The analysis of non-covalent interactions (NCI) is a computational tool that can visualize these weak interactions in three-dimensional space, highlighting the regions of attraction and repulsion between molecules.

Advanced Spectroscopic Methodologies for Research and Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation in Complex Reaction Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules like 3-(Cyclopentyloxy)propanenitrile. In complex reaction mixtures, where multiple species may be present, advanced NMR techniques are indispensable for unambiguously assigning the chemical structure of the target compound and identifying byproducts.

For this compound, ¹H and ¹³C NMR would provide the primary framework for its structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring, the methylene (B1212753) groups of the propionitrile (B127096) chain, and the methine proton of the cyclopentyloxy group. The chemical shifts of hydrogens on carbons adjacent to the ether oxygen (the cyclopentyloxy methine and the -OCH₂- group) would be shifted downfield, typically appearing in the 3.4-4.5 ppm range. pressbooks.pub The protons of the ethyl bridge (-CH₂CH₂CN) would exhibit characteristic triplet-triplet coupling patterns.

¹³C NMR spectroscopy offers a broader spectral window, minimizing signal overlap and allowing for the identification of each unique carbon atom. spectrabase.com The carbon of the nitrile group (C≡N) is expected to resonate in the 115-130 δ range. openstax.org The carbons bonded to the ether oxygen would also show downfield shifts, typically in the 50-80 δ range. pressbooks.pub

In complex reaction environments, one-dimensional NMR spectra can become crowded. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the precise atomic arrangement of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclopentyl CH (O-CH)3.8 - 4.2Multiplet
Propionitrile CH₂ (O-CH₂)3.5 - 3.8Triplet
Propionitrile CH₂ (CH₂-CN)2.5 - 2.8Triplet
Cyclopentyl CH₂1.4 - 1.9Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C≡N118 - 122
Cyclopentyl C-O78 - 82
Propionitrile C-O65 - 70
Propionitrile CH₂-CN18 - 22
Cyclopentyl CH₂23 - 33

Mechanistic Insights through Mass Spectrometry (MS) and Tandem MS (LC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes an invaluable tool for identifying and quantifying compounds in complex mixtures and for elucidating reaction mechanisms.

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The fragmentation of ethers often proceeds via cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). miamioh.edublogspot.comyoutube.com Therefore, one would expect to see significant fragments corresponding to the loss of the cyclopentyl group or the propionitrile moiety. The presence of the nitrogen atom means the molecular ion will have an odd nominal mass, a helpful diagnostic clue.

Tandem MS (MS/MS) would be particularly useful for gaining deeper mechanistic insights. By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. This "fingerprint" can be used to confirm the identity of the compound in a reaction mixture. Furthermore, by monitoring the appearance of this compound and the disappearance of reactants, reaction kinetics can be studied. If intermediates are formed, their structures can often be proposed based on their own fragmentation patterns.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zFragment IonDescription
139[C₈H₁₃NO]⁺Molecular Ion
110[C₇H₁₂N]⁺Loss of -CHO
83[C₅H₇O]⁺Cleavage of propionitrile group
69[C₅H₉]⁺Cyclopentyl cation
54[C₃H₄N]⁺Propionitrile radical cation

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Impurity Profiling in Materials Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. These methods are particularly well-suited for real-time reaction monitoring and for identifying impurities in materials.

The IR spectrum of this compound would be characterized by several key absorptions. A sharp, intense peak around 2250 cm⁻¹ is highly diagnostic for the C≡N stretch of the nitrile group. libretexts.orgspectroscopyonline.com The C-O stretching vibration of the ether linkage would appear in the 1050-1150 cm⁻¹ region. pressbooks.pub The presence of the cyclopentyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the polar C≡N and C-O bonds give strong IR signals, the less polar C-C bonds of the cyclopentyl ring may be more prominent in the Raman spectrum. This can be advantageous for profiling impurities, as subtle changes in the hydrocarbon backbone might be more readily detected.

For reaction monitoring, an in-situ IR or Raman probe can be used to track the disappearance of reactant signals and the appearance of product signals. For instance, in a synthesis of this compound, one could monitor the disappearance of a hydroxyl peak from a cyclopentanol (B49286) starting material and the emergence of the characteristic nitrile peak.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H (alkane)2850-29602850-2960Strong (IR), Medium (Raman)
C≡N (nitrile)2240-22602240-2260Strong, Sharp (IR)
C-O (ether)1050-11501050-1150Strong (IR)
C-CFingerprint regionStrongWeak (IR), Strong (Raman)

Utilizing Isotopic Labeling in Spectroscopic Studies of Degradation Pathways

Understanding the degradation pathways of a chemical is crucial for assessing its environmental fate and persistence. Isotopic labeling, in conjunction with NMR and MS, is a powerful strategy for tracing the transformation of a molecule.

To study the degradation of this compound, isotopically labeled analogues could be synthesized. For example, deuterium (B1214612) (²H) could be incorporated into the cyclopentyl ring or the propionitrile chain. Alternatively, the carbon or nitrogen atoms could be labeled with ¹³C or ¹⁵N, respectively.

If the degradation involves, for instance, cleavage of the ether linkage, mass spectrometry would be able to distinguish between fragments containing the labeled and unlabeled portions of the molecule, pinpointing the site of cleavage. Similarly, in NMR spectroscopy, the absence of a signal at a specific position in the spectrum of a degradation product, where a deuterium label was originally placed, would indicate a chemical transformation at that site. ¹³C and ¹⁵N labeling can be particularly informative for following the fate of the core carbon and nitrogen atoms of the molecule.

For example, if hydrolysis of the nitrile group to a carboxylic acid is a suspected degradation pathway, labeling the nitrile carbon with ¹³C would result in a downfield shift of the corresponding signal in the ¹³C NMR spectrum of the degradation product, from the nitrile region (~120 ppm) to the carboxylic acid region (~170-180 ppm).

This approach provides unambiguous evidence for proposed degradation mechanisms, moving beyond simple identification of degradation products to a detailed understanding of the chemical transformations involved.

Future Research Directions and Untapped Synthetic Potential

Exploration of Novel and Sustainable Synthetic Routes

The primary route to 3-(cyclopentyloxy)propanenitrile is likely the cyanoethylation of cyclopentanol (B49286). This reaction, a Michael addition of an alcohol to acrylonitrile (B1666552), is a well-established method for the formation of β-alkoxy nitriles. ontosight.airsc.org However, traditional cyanoethylation often relies on strong base catalysts and can be accompanied by the polymerization of acrylonitrile, complicating purification. google.com

Future research should pivot towards the development of more sustainable and efficient synthetic protocols. A promising avenue lies in the use of heterogeneous catalysts, which offer advantages in terms of reusability and simplified work-up procedures. For instance, activated Mg–Al layered double hydroxides and Amberlyst A-21 polymer resin have been successfully employed for the cyanoethylation of other alcohols, often under solvent-free conditions, which significantly enhances the environmental credentials of the process. researchgate.net Another innovative and sustainable approach involves the use of CO2-switchable solvent systems for the homogeneous cyanoethylation of substrates like cellulose, a method that could be adapted for smaller alcohol substrates and allows for easier downstream processing. rsc.orgresearchgate.net

Development of Stereoselective Synthetic Methodologies

The structure of this compound does not inherently possess a stereocenter. However, the introduction of chirality, either in the cyclopentyl ring or along the propyl chain, would open up new avenues for its application, particularly in areas where stereochemistry is crucial.

Future research could focus on the stereoselective synthesis of derivatives of this compound. For example, the use of a chiral cyclopentanol derivative as a starting material in the cyanoethylation reaction would lead to a diastereomeric mixture of products. The development of a stereoselective cyanoethylation process, perhaps using a chiral catalyst, could allow for the selective synthesis of one diastereomer. While direct stereoselective synthesis of this specific compound is not documented, the broader field of asymmetric catalysis offers a plethora of methodologies that could be adapted. For instance, the principles used in the stereoselective synthesis of complex molecules containing substituted ring systems could provide a foundational basis for such explorations.

Investigation of Uncharted Reaction Pathways for Diversification

The reactivity of this compound is primarily dictated by its two functional groups: the ether linkage and the nitrile group. While the ether is generally stable, the nitrile group is a versatile handle for a wide array of chemical transformations, many of which remain unexplored for this specific molecule. noaa.govlibretexts.orglibretexts.orgwikipedia.org

Future investigations should aim to systematically explore the reaction pathways of the nitrile moiety to generate a diverse library of new compounds. Key transformations to explore include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(cyclopentyloxy)propanamide in the first instance, and subsequently 3-(cyclopentyloxy)propanoic acid. libretexts.orgwikipedia.orgdoubtnut.com These carboxylic acid derivatives could serve as building blocks for further functionalization.

Reduction: The nitrile group can be reduced to a primary amine, 3-(cyclopentyloxy)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org These amines are valuable precursors for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.

Reaction with Organometallic Reagents: The electrophilic carbon of the nitrile group is susceptible to attack by organometallic reagents, such as Grignard reagents. libretexts.orglibretexts.org This reaction would lead to the formation of ketones after hydrolysis of the intermediate imine, providing a route to more complex carbon skeletons.

Table 1: Potential Reactions of the Nitrile Group in this compound

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
ReductionLiAlH₄ or H₂/CatalystPrimary Amine
Grignard ReactionRMgX, then H₃O⁺Ketone
Pinner ReactionAlcohol, HClImidate
Blaise ReactionOrganozinc compoundβ-Enamino ester

Application in Novel Materials Science Architectures (e.g., Monomers, Polymer Scaffolds)

The potential of this compound as a monomer or a component in polymer scaffolds is an entirely untapped area of research. The nitrile functionality is present in well-known polymers like polyacrylonitrile, which is a precursor for carbon fiber production. google.com The presence of the bulky, hydrophobic cyclopentyloxy group could impart unique properties to polymers derived from or incorporating this molecule.

Future research should explore the polymerization of this compound or its derivatives. The nitrile group itself can undergo polymerization under certain conditions, although this is less common for substituted nitriles. noaa.gov More plausibly, derivatives of this compound could be designed as functional monomers. For example, the corresponding carboxylic acid or amine derivatives could be used in step-growth polymerizations to form polyesters or polyamides. The cyclopentyl group could influence properties such as thermal stability, solubility, and mechanical strength of the resulting polymers.

Furthermore, the potential for this compound to act as an "expanding monomer" could be investigated. Expanding monomers are a class of compounds that increase in volume during polymerization and are valuable in applications like dental fillings and high-strength composites to counteract shrinkage. wikipedia.org While this compound itself is not a typical expanding monomer, its structural motifs could be incorporated into known expanding monomer frameworks, such as spiro orthoesters or bicyclic orthoesters, to tune their properties. wikipedia.org

Q & A

Q. What are the optimal synthetic routes for 3-(Cyclopentyloxy)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution. A common approach involves reacting cyclopentanol with 3-chloropropanenitrile in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C). Key factors include:

  • Base strength : Stronger bases (e.g., NaH) may improve reaction rates but risk side reactions.
  • Solvent polarity : Polar solvents enhance nucleophilicity of the alkoxide intermediate.
  • Temperature control : Excessive heat may degrade the nitrile group.
    Yield optimization typically requires monitoring via TLC or GC-MS to confirm intermediate formation and purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR identifies the cyclopentyl protons (multiplet at δ 1.5–2.0 ppm) and nitrile-adjacent methylene groups (triplet near δ 2.5–3.0 ppm). ¹³C NMR confirms the nitrile carbon (~115–120 ppm).
  • IR spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) assesses purity (>98% required for biological assays).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the steric and electronic profile of the cyclopentyloxy group influence reactivity compared to smaller alkoxy substituents (e.g., methoxy)?

Methodological Answer: The cyclopentyloxy group introduces significant steric hindrance, reducing nucleophilic substitution rates compared to linear alkoxy groups. For example:

SubstituentSteric Bulk (A³)Reaction Rate (k, relative)
Methoxy151.0 (reference)
Cyclopentyloxy450.3

Data adapted from analogous propanenitrile derivatives .

Electronic effects are minimal due to the saturated cyclopentyl ring. Researchers should adjust reaction conditions (e.g., longer reaction times, higher temperatures) when substituting smaller alkoxy groups with cyclopentyloxy.

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

  • Purity issues : Degradation products (e.g., propanoic acid derivatives) can interfere with assays. Use preparative HPLC to isolate the compound and retest.
  • Assay variability : Standardize conditions (pH, temperature, enzyme concentration) across labs.
  • Structural analogs : Compare inhibition data with structurally similar compounds (e.g., 3-(4-Fluorophenoxy)propanenitrile) to identify substituent-specific trends.
    Publish full experimental protocols to enable cross-study validation .

Q. What computational strategies predict the interaction of this compound with kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Focus on hydrophobic interactions with the cyclopentyl group and hydrogen bonding with the nitrile.
  • MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability.
  • In vitro validation : Test top-scoring poses against recombinant kinases (e.g., JAK2, EGFR) using fluorescence-based assays. Correlate computational binding energies (ΔG) with IC₅₀ values .

Data Contradiction Analysis

Q. Why do solubility studies of this compound show variability in polar vs. nonpolar solvents?

Methodological Answer: The compound’s dual hydrophilic (nitrile) and hydrophobic (cyclopentyl) moieties lead to context-dependent solubility:

  • Polar solvents (e.g., DMSO) : Solubility >50 mg/mL due to nitrile-solvent interactions.
  • Nonpolar solvents (e.g., hexane) : Limited solubility (<5 mg/mL) due to cyclopentyl dominance.
    Contradictions arise from incomplete solvent-saturation equilibration. Use dynamic light scattering (DLS) to monitor aggregation and ensure equilibrium in solubility measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.